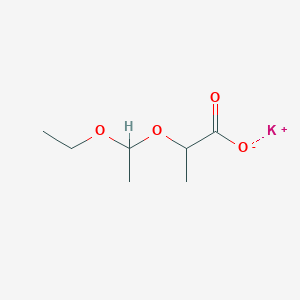

Potassium 2-(1'-ethoxy)ethoxypropionate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

100743-68-8 |

|---|---|

Molecular Formula |

C7H13KO4 |

Molecular Weight |

200.27 g/mol |

IUPAC Name |

potassium;2-(2-ethoxyethoxy)propanoate |

InChI |

InChI=1S/C7H14O4.K/c1-3-10-4-5-11-6(2)7(8)9;/h6H,3-5H2,1-2H3,(H,8,9);/q;+1/p-1 |

InChI Key |

BCRJMPAOSQNFJU-UHFFFAOYSA-M |

SMILES |

CCOC(C)OC(C)C(=O)[O-].[K+] |

Isomeric SMILES |

CCOCCOC(C)C(=O)[O-].[K+] |

Canonical SMILES |

CCOCCOC(C)C(=O)[O-].[K+] |

physical_description |

deliquesent powder with no odou |

solubility |

freely soluble in water, solvents, oils slightly soluble (in ethanol) |

Synonyms |

POTASSIUM 2-(2-ETHOXYETHOXY)PROPANOATE |

Origin of Product |

United States |

Synthetic Methodologies for Potassium 2 1 Ethoxy Ethoxypropionate

Established Synthetic Pathways

The conventional synthesis of Potassium 2-(1'-ethoxy)ethoxypropionate is typically achieved through a multi-step process that involves the formation of an ester precursor followed by a neutralization reaction.

Multi-step Esterification-Alkylation-Neutralization Sequences

The synthesis of this compound is fundamentally a multi-step process. A key precursor in this sequence is ethyl 2-(1'-ethoxy)ethoxypropanoate. This intermediate is synthesized through the reaction of ethyl lactate (B86563) with ethyl vinyl ether. This reaction represents an acid-catalyzed addition to an alkene.

Following the synthesis of the ethyl ester, the final step is a neutralization reaction. This involves the hydrolysis of the ester to yield the corresponding carboxylate salt.

A documented laboratory-scale synthesis of this compound involves the hydrolysis of ethyl 2-[(1'-ethoxy)ethoxy]propanoate. In this procedure, a solution of potassium hydroxide (B78521), water, and ethanol (B145695) is added to the ethyl ester. The mixture is stirred and subsequently extracted with hexane. The final product, this compound, is obtained after the removal of solvents under vacuum, resulting in a yellowish viscous liquid. wikipedia.org

Optimization of Alkylation Reactions via Ethylene (B1197577) Oxide Addition

While direct evidence for the use of ethylene oxide in the synthesis of this compound is not prevalent in the reviewed literature, the principles of alkoxylation reactions suggest its potential applicability. Ethylene oxide is a highly reactive epoxide ring that readily participates in addition reactions, leading to ring-opening. wikipedia.org Reactions with alcohols, for instance, yield ethylene glycol ethers. wikipedia.org

In the context of ethoxypropionate synthesis, ethylene oxide could theoretically be used to introduce the ethoxyethyl group onto a suitable precursor. This would involve a base-catalyzed ring-opening of the ethylene oxide. Such reactions are typically conducted in semi-batch reactors where the epoxide is added in a fed-batch mode to control the highly exothermic reaction. wikipedia.org Homogeneous catalysts like potassium hydroxide (KOH) are commonly used in industrial alkoxylation processes. wikipedia.org

It is important to note that the application of ethylene oxide for the synthesis of 2-(1'-ethoxy)ethoxypropionate would require careful control of reaction conditions to ensure the desired degree of ethoxylation and to prevent polymerization of ethylene oxide.

Controlled Neutralization Processes for Potassium Salt Formation

The final step in the established synthetic pathway is the controlled neutralization of the precursor ester, ethyl 2-(1'-ethoxy)ethoxypropanoate, to form the potassium salt. This is a saponification reaction where the ester is hydrolyzed under basic conditions.

In a typical procedure, a solution of potassium hydroxide (KOH) is used as the base. wikipedia.org The reaction is generally carried out in a solvent system that can include water and ethanol to ensure the miscibility of the reactants. The temperature is typically maintained around room temperature to control the exothermic nature of the reaction.

The progress of the neutralization can be monitored by techniques such as titration to ensure the complete conversion of the ester to the carboxylate salt. After the reaction is complete, the product is isolated by removing the solvent and any unreacted starting materials.

The table below summarizes the reactants and conditions for a reported synthesis of this compound via neutralization.

| Reactant | Molar Quantity |

| Ethyl 2-[(1'-ethoxy)ethoxy]propanoate | 0.20 moles |

| Potassium Hydroxide (KOH) | 0.264 moles |

| Water | 1.667 moles |

| Ethanol | 0.217 moles |

| Reaction Conditions | |

| Temperature | ~23° C |

| Reaction Time | 1 hour |

| Product | |

| Potassium 2-[(1'-ethoxy)ethoxy]propanoate | 43.7 g |

Data sourced from PrepChem.com wikipedia.org

Catalytic Approaches in Synthesis of Related Ethoxypropionate Esters

Catalytic methods offer alternative and potentially more efficient routes for the synthesis of ethoxypropionate esters. Research in this area has largely focused on the synthesis of ethyl 3-ethoxypropionate through the Michael addition of ethanol to ethyl acrylate. These studies provide insights into catalytic systems that could be analogous for the synthesis of other ethoxypropionate isomers.

Heterogeneous Catalyst Systems in Alkylation Reactions

The use of heterogeneous catalysts is advantageous as it simplifies catalyst separation and product purification. In the synthesis of ethyl 3-ethoxypropionate, various heterogeneous catalysts have been investigated.

One approach involves the use of strongly basic ion exchange resins. These resins can catalyze the addition of ethanol to ethyl acrylate. However, a significant drawback is their sensitivity to trace amounts of acid and water in the reactants, which can lead to catalyst deactivation and a limited lifespan.

Another class of heterogeneous catalysts explored are anion exchange resins. These have been shown to be effective for the synthesis of ethyl 3-ethoxypropionate in a tubular reactor. The advantages of this system include mild reaction conditions, fewer side reactions, and the ability to recycle and regenerate the catalyst.

The table below presents a comparison of different catalytic systems for the synthesis of ethyl 3-ethoxypropionate.

| Catalyst Type | Reactants | Key Findings |

| Strongly Basic Ion Exchange Resin | Absolute Ethanol, Ethyl Acrylate | High catalyst consumption due to neutralization by trace acids; limited catalyst lifespan. |

| Anion Exchange Resin | Absolute Ethanol, Ethyl Acrylate | Simple synthesis, mild conditions, recyclable catalyst, suitable for continuous production. |

| Strong Acid Catalysts (e.g., sulfonic acid-type ion exchange resins) | Ethanol, Ethyl Acrylate | Can achieve >90% efficiency for both reactants at elevated temperatures (120°-150° C). |

Investigation of Solid Alkaline Catalysts

Solid alkaline catalysts have been a focus of research for the Michael addition of alcohols to acrylates, a key reaction in the synthesis of ethoxypropionate esters.

Alkali metal alkoxides, such as sodium ethoxide and potassium ethoxide, are effective strong base catalysts for the formation of ethyl 3-ethoxypropionate. While they can produce the product in high efficiencies, they are extremely sensitive to moisture and readily deactivate in the presence of water.

More recently, research has focused on developing more robust solid base catalysts. One such example is a zeolite NaA-supported K2O catalyst (K2O/NaA). This catalyst was developed for the Michael addition reaction between ethanol and ethyl acrylate. The catalyst is generated through a solvent-assisted stepwise redox approach.

Another study investigated the use of Na2Si2O5 as a solid catalyst for the transesterification of ethyl acetate (B1210297) with various alcohols. While this is a different reaction type, it demonstrates the utility of solid silicate-based catalysts in ester synthesis under mild conditions.

The following table summarizes the performance of selected solid alkaline catalysts in related ester synthesis.

| Catalyst | Reaction Type | Reactants | Key Findings |

| Sodium Ethoxide / Potassium Ethoxide | Michael Addition | Ethanol, Ethyl Acrylate | High efficiency but extremely sensitive to moisture. |

| K2O/NaA (Zeolite-supported) | Michael Addition | Ethanol, Ethyl Acrylate | Functions as a solid base catalyst for the reaction. |

| 10% K2CO3/ZSM-5 | Michael Addition | Methanol, Acrylonitrile | High conversion (98.3%) and selectivity (100%); recyclable. |

Studies on Catalyst Stability and Active Site Leaching

In the synthesis of esters and their subsequent saponification to form potassium salts like this compound, the stability of the catalysts employed is a critical factor for process efficiency and sustainability. Heterogeneous catalysts, while offering advantages in separation and recyclability, are susceptible to deactivation through mechanisms such as active site leaching. nih.gov

Leaching involves the dissolution of active catalytic species from the solid support into the reaction medium. mdpi.com This phenomenon is particularly relevant in liquid-phase reactions, which are common in ester synthesis. The loss of active sites not only diminishes the catalyst's efficacy over time but can also contaminate the product stream, necessitating further purification steps.

For potassium-based catalysts, which could be employed in transesterification routes to the precursor ester, leaching of potassium ions can be a significant cause of deactivation. mdpi.com Studies on potassium-based catalysts supported on alumina (B75360) for transesterification have shown that while they can be reused for several cycles, a decline in performance is often attributed to the leaching of potassium species from the support. mdpi.com

Table 1: Common Mechanisms of Catalyst Deactivation

| Deactivation Mechanism | Description | Consequence |

| Leaching | Dissolution of active components into the reaction medium. mdpi.com | Loss of active sites, product contamination. |

| Poisoning | Chemisorption of impurities on catalytic sites. mdpi.com | Decline in intrinsic activity. |

| Fouling/Coking | Physical deposition of chemical species on the catalyst surface. mdpi.com | Lack of accessibility to active sites. |

| Thermal Sintering | Growth of crystal size leading to loss of surface area. mdpi.com | Decrease in the number of exposed active sites. |

The stability of a catalyst is also influenced by the reaction conditions, such as temperature and the chemical nature of the reactants and solvents. For instance, in reactions involving acidic or basic media, the support material of the catalyst can undergo chemical alterations, further contributing to deactivation.

Exploration of Alternative Precursors and Reagents

The exploration of alternative precursors and reagents is essential for optimizing the synthesis of this compound, potentially leading to improved yields, milder reaction conditions, and enhanced process economics.

Potassium ethylate (also known as potassium ethoxide) is a strong base that finds application in various organic syntheses, including transesterification reactions. evonik.comwikipedia.org In the context of synthesizing the precursor for this compound, which is ethyl 2-(1'-ethoxy)ethoxypropanoate, potassium ethylate could serve as a potent catalyst. Its basic nature facilitates the deprotonation of alcohols, a key step in transesterification.

Potassium ethylate is available as a solution or a powder and is known for its high reactivity. evonik.comevonik.com Its use in anhydrous conditions is often preferred to prevent hydrolysis, as it reacts vigorously with water to form ethanol and potassium hydroxide. wikipedia.org The efficacy of potassium ions in promoting certain reactions, such as acetylation, has been noted to be superior to other alkali metal ions like sodium or lithium. rsc.org This suggests that potassium-based reagents like potassium ethylate could be particularly effective.

A direct synthesis of Potassium 2-(1'-ethoxy)ethoxypropanoate has been documented via the saponification of its corresponding ethyl ester. This reaction involves treating ethyl 2-(1'-ethoxy)ethoxypropanoate with a solution of potassium hydroxide in a mixture of water and ethanol. The use of potassium hydroxide directly yields the desired potassium salt.

Quaternary ammonium (B1175870) salt anion exchange resins are polymeric materials containing positively charged quaternary ammonium ions as functional groups. wikipedia.org These resins can be employed as catalysts in organic reactions, including esterification. mdpi.com Their solid nature facilitates easy separation from the reaction mixture, making them an attractive alternative to homogeneous catalysts.

In the synthesis of carboxylate salts, these resins can play a dual role. They can act as phase-transfer catalysts, facilitating the reaction between reagents in immiscible phases. wikipedia.org For instance, they can transport a carboxylate anion from an aqueous phase to an organic phase where the reaction with an alkyl halide can occur.

Furthermore, anion exchange resins in the hydroxide form can be used to generate carboxylate salts from carboxylic acids. The resin exchanges its hydroxide ions for the carboxylate anions, and the resulting resin-bound carboxylate can then be eluted or used in subsequent reactions. The strong electrostatic interactions between the quaternary ammonium groups on the resin and the carboxylate ions are the basis for this application. researchgate.net This approach could be explored for the purification or isolation of 2-(1'-ethoxy)ethoxypropionic acid or its potassium salt.

Process Intensification and Scalability Studies

Process intensification aims to develop more efficient and sustainable chemical processes by integrating reaction and separation steps, using novel reactor designs, and employing alternative energy sources. mdpi.comsphinxsai.com For the synthesis of this compound, several process intensification strategies could be considered to enhance scalability and economic viability.

Continuous flow reactors, for example, offer precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and safety. numberanalytics.com The production of esters, the precursors to the target molecule, can be significantly enhanced using such systems.

Reactive distillation is another powerful technique where the reaction and separation of products occur simultaneously in a single unit. researchgate.net For esterification reactions, which are typically equilibrium-limited, the continuous removal of a byproduct like water can shift the equilibrium towards the product side, resulting in higher conversions. researchgate.net

The use of alternative energy sources like microwave irradiation and ultrasound has also been shown to intensify ester synthesis by accelerating reaction rates and reducing energy consumption. nih.gov

When considering the scalability of the final saponification step to produce the potassium salt, factors such as efficient mixing, heat transfer, and control of crystallization become crucial. The formation of potassium salts from their corresponding acids or esters is a well-established industrial process, and its scalability often depends on managing the physical properties of the salt, such as solubility and crystal morphology, to ensure a high-purity product. mdpi.com

Table 2: Comparison of Process Intensification Techniques for Ester Synthesis

| Technique | Principle | Advantages |

| Continuous Flow Reactors | Reaction is carried out in a continuous stream. numberanalytics.com | Precise control, improved safety, higher throughput. numberanalytics.com |

| Reactive Distillation | Simultaneous reaction and separation in one unit. researchgate.net | Increased conversion, energy savings. researchgate.net |

| Microwave-Assisted Synthesis | Use of microwave energy to heat the reaction. nih.gov | Faster reaction rates, reduced byproducts. nih.gov |

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to enhance the reaction. nih.gov | Improved mass transfer, higher yields. nih.gov |

The successful scale-up of the synthesis of this compound would involve a holistic approach, considering the optimization of each synthetic step, from the formation of the precursor ester to the final salt formation, potentially integrating some of these process intensification strategies.

Chemical Reactivity and Mechanistic Investigations of Potassium 2 1 Ethoxy Ethoxypropionate

Reactivity of the Carboxylate Moiety

The carboxylate anion is a versatile functional group that can participate in a range of reactions, including esterification, acid-base neutralization, and metal-catalyzed coupling reactions.

Esterification Reactions with Alcohols

While the direct esterification of a carboxylate salt like Potassium 2-(1'-ethoxy)ethoxypropionate with an alcohol is not the standard method, it can be achieved under specific conditions. A more common approach involves the protonation of the carboxylate to the corresponding carboxylic acid, followed by a classic Fischer esterification. ucla.edu However, direct alkylation of the carboxylate is also a viable pathway.

In a typical SN2 alkylation, the carboxylate ion acts as a nucleophile, attacking an alkyl halide to form the corresponding ester. ucla.edu For this compound, the reaction with an alkyl halide (e.g., ethyl iodide) would yield an ethyl ester of 2-(1'-ethoxy)ethoxypropanoic acid.

Table 1: Representative SN2 Esterification of this compound

| Reactant | Reagent | Solvent | Product |

| This compound | Ethyl Iodide | DMF | Ethyl 2-(1'-ethoxy)ethoxypropanoate |

This table represents a typical SN2 reaction for a carboxylate salt and is a predicted reaction for this compound.

Acid-Base Neutralization and Regeneration of Carboxylic Acid

As the salt of a weak acid, this compound will react with strong acids in a neutralization reaction. libretexts.orgpressbooks.pubbrainly.com This process protonates the carboxylate anion to regenerate the parent carboxylic acid, 2-(1'-ethoxy)ethoxypropanoic acid, and forms the corresponding potassium salt of the strong acid. youtube.com This is a fundamental acid-base reaction. youtube.com

The general equation for this reaction is: C7H13KO4(aq) + H+A-(aq) → C7H14O4(aq) + K+A-(aq)

This reaction is essential for recovering the carboxylic acid from its salt form, which may be necessary for subsequent synthetic steps.

Decarboxylative Coupling Mechanisms of Carboxylate Salts

Carboxylate salts have emerged as valuable coupling partners in modern organic synthesis, often serving as alternatives to organometallic reagents. wikipedia.org These reactions can proceed through various metal-catalyzed pathways, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

In contrast to decarboxylative couplings, nondecarboxylative cross-coupling reactions keep the carboxylate group intact. Copper-catalyzed methodologies, such as the Chan-Lam-Evans reaction, allow for the formation of C-O bonds. organic-chemistry.orgnih.govacs.orgacs.org For instance, the coupling of a carboxylate salt with an organoboron reagent like an alkenyltrifluoroborate salt in the presence of a copper catalyst can yield an enol ester. organic-chemistry.orgnih.govacs.orgacs.org

Table 2: Plausible Copper-Catalyzed Nondecarboxylative Cross-Coupling

| Carboxylate Salt | Coupling Partner | Catalyst | Product Type |

| This compound | Potassium Alkenyltrifluoroborate | Cu(II) salt | Enol Ester |

This table illustrates a potential application of a known copper-catalyzed reaction to this compound.

The proposed mechanism involves the formation of a copper(II) carboxylate intermediate, followed by transmetalation with the organoboron species and subsequent reductive elimination to furnish the enol ester. organic-chemistry.org

Palladium catalysts are highly effective in promoting decarboxylative cross-coupling reactions, where the carboxylic acid moiety is extruded as carbon dioxide. wikipedia.orgacs.org These reactions offer a powerful tool for forming new C-C bonds and can be applied to a wide range of substrates, including heteroaromatic carboxylic acids and aryl halides. acs.org

A general mechanism for a palladium-catalyzed decarboxylative cross-coupling involves the oxidative addition of an aryl halide to a Pd(0) species, followed by a decarboxylative metalation of the carboxylate salt to form a Pd(II)-aryl-alkyl intermediate. Reductive elimination then yields the cross-coupled product and regenerates the Pd(0) catalyst. acs.org Bimetallic systems, often involving copper or silver co-catalysts, are also frequently employed to facilitate the decarboxylation step. acs.orgcapes.gov.br

Table 3: Hypothetical Palladium-Catalyzed Decarboxylative Cross-Coupling

| Carboxylate Salt | Coupling Partner | Catalyst System | Product Type |

| This compound | Aryl Halide | Pd(0)/Ligand | Aryl-substituted propionate (B1217596) derivative |

This table outlines a hypothetical reaction based on established palladium-catalyzed decarboxylative coupling methodologies.

Reactivity of the Acetal (B89532) Moiety

The acetal group, characterized by a carbon atom single-bonded to two ether oxygen atoms, is generally stable under neutral and basic conditions. However, it is susceptible to hydrolysis under acidic conditions.

The acid-catalyzed hydrolysis of the acetal in this compound would lead to the cleavage of the C-O bond, yielding ethanol (B145695), acetaldehyde, and potassium lactate (B86563). This reaction proceeds via protonation of one of the acetal oxygens, followed by the departure of an alcohol molecule to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water on this intermediate and deprotonation yields the final products.

The stability of the acetal moiety under non-acidic conditions is a key feature, allowing for the selective manipulation of the carboxylate group without affecting the acetal.

Acid-Catalyzed Hydrolysis Mechanisms of the 1'-ethoxyethoxy Group

The generally accepted mechanism proceeds in several steps:

Protonation: The reaction is initiated by the protonation of one of the oxygen atoms of the acetal by a hydronium ion (H₃O⁺), the active catalyst in aqueous acid solutions. libretexts.orgchemistrysteps.com This initial step makes the acetal more susceptible to nucleophilic attack by converting an alkoxy group into a good leaving group (an alcohol). bham.ac.uk

Formation of a Hemiacetal and an Alcohol: The protonated acetal then undergoes cleavage of a carbon-oxygen bond, leading to the departure of one of the alkoxy groups as an alcohol molecule. This process is often facilitated by the lone pair of electrons on the adjacent oxygen atom, resulting in the formation of a resonance-stabilized cation known as an oxocarbenium ion. bham.ac.ukchemistrysteps.com

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic carbon of the oxocarbenium ion. youtube.com

Deprotonation: A subsequent deprotonation step, typically involving another water molecule, leads to the formation of a hemiacetal and regenerates the hydronium ion catalyst.

Further Hydrolysis of the Hemiacetal: The resulting hemiacetal can then undergo further acid-catalyzed hydrolysis to yield the final products: an aldehyde (acetaldehyde in this case) and another molecule of alcohol (ethanol), along with the original propionate moiety.

This entire process is reversible, and the equilibrium can be shifted towards hydrolysis by using a large excess of water. chemguide.co.uk

A critical reactive intermediate in the acid-catalyzed hydrolysis of acetals is the oxocarbenium ion. thieme-connect.comwikipedia.org This species is a cation characterized by a positive charge delocalized between a carbon atom and an adjacent oxygen atom, represented by resonance structures of a carbenium ion and an oxonium ion. wikipedia.org The formation of the oxocarbenium ion is often the rate-determining step in acetal hydrolysis. researchgate.net

The stability of the oxocarbenium ion is a key factor influencing the reaction rate. Several factors contribute to its stability:

Resonance Stabilization: The ability of the adjacent oxygen atom to donate a lone pair of electrons and delocalize the positive charge significantly stabilizes the intermediate compared to a simple carbocation. chemistrysteps.comwikipedia.org

Structural Effects: The structure of the groups attached to the acetal carbon can influence the stability of the oxocarbenium ion. Electron-donating groups can further stabilize the positive charge, while electron-withdrawing groups can destabilize it. researchgate.netnih.gov

Protecting Groups: Studies on glycosides have shown that certain protecting groups can stabilize oxocarbenium ions through neighboring group participation. nih.govcapes.gov.br

The oxocarbenium ion is a potent electrophile and readily reacts with nucleophiles, such as water, to continue the hydrolysis process. bham.ac.uklibretexts.org

Kinetic studies of acetal hydrolysis in aqueous solutions provide valuable insights into the reaction mechanism. gla.ac.ukacs.orgacs.org These studies typically follow the disappearance of the acetal or the appearance of the products over time. The hydrolysis of acetals is generally found to follow first-order kinetics with respect to the acetal concentration. osti.gov

The rate of hydrolysis can be described by the following rate law: Rate = k[Acetal][H⁺]

Where:

[Acetal] is the concentration of the acetal.

[H⁺] is the concentration of the acid catalyst.

k is the rate constant.

This rate law is consistent with a mechanism where the reaction is initiated by a rapid, reversible protonation of the acetal, followed by a slower, rate-determining step, which is the unimolecular cleavage of the protonated acetal to form the oxocarbenium ion (A-1 mechanism). osti.gov However, depending on the specific acetal and reaction conditions, a bimolecular mechanism where water attacks the protonated acetal in the rate-determining step (A-2 mechanism) can also occur. osti.gov

| Mechanism | Rate-Determining Step | Expected Entropy of Activation (ΔS‡) | Solvent Isotope Effect (kH₂O/kD₂O) |

|---|---|---|---|

| A-1 | Unimolecular cleavage of protonated acetal | Generally positive or small negative | > 1 (Normal) |

| A-2 | Bimolecular attack of water on protonated acetal | Large negative | < 1 (Inverse) osti.gov |

The rate of acetal hydrolysis is highly dependent on the pH of the solution. researchgate.net The reaction is specifically catalyzed by acid, meaning the rate is directly proportional to the concentration of hydronium ions (H₃O⁺). masterorganicchemistry.com As the pH decreases (i.e., the concentration of H⁺ increases), the rate of hydrolysis increases significantly. researchgate.netnih.gov Conversely, acetals are quite stable under neutral and basic conditions. bham.ac.ukresearchgate.net

Studies have shown a dramatic decrease in hydrolysis kinetics with increasing pH. For example, changing the pH from 5.0 to 6.5 can decrease the hydrolysis rate by several fold. researchgate.netnih.gov This strong pH dependence underscores the necessity of the initial protonation step for the reaction to proceed.

The strength of the acid catalyst, as indicated by its pKa, also plays a role. While the reaction is generally considered to be subject to specific acid catalysis (catalyzed by H⁺), general acid catalysis (where any proton donor can catalyze the reaction) can be observed in certain cases, particularly depending on the structure of the acetal. masterorganicchemistry.com In general acid catalysis, a stronger acid (lower pKa) will lead to a faster hydrolysis rate.

| pH | Relative Half-life (t₁/₂) |

|---|---|

| 5.0 | ~32 hours nih.gov |

| 5.5 | ~96 hours nih.gov |

| 6.0 | ~288 hours nih.gov |

| 6.5 | ~1728 hours nih.gov |

| 7.4 | No measurable hydrolysis over 7 days researchgate.net |

Data adapted from a study on a ketal, illustrating the general trend of pH influence on acetal/ketal hydrolysis. researchgate.netnih.gov

Stereochemical Aspects of Acetal Reactivity

The stereochemistry of the acetal can have a significant impact on its reactivity and the stereochemical outcome of its reactions. thieme-connect.comnih.gov In the case of cyclic acetals, the conformation of the ring and the orientation of the substituents can influence the rate and selectivity of cleavage. nii.ac.jp

During hydrolysis, the formation of the planar oxocarbenium ion intermediate leads to the loss of the original stereochemistry at the acetal carbon. The subsequent nucleophilic attack by water can, in principle, occur from either face of the planar intermediate. However, steric hindrance and stereoelectronic effects can lead to a preference for one face over the other, resulting in a degree of stereoselectivity in the product formation. researchgate.net For acyclic acetals like the 1'-ethoxyethoxy group, while there are stereocenters, the flexibility of the molecule may lead to less pronounced stereochemical effects compared to rigid cyclic systems. However, different diastereomers can exhibit different reaction rates. nih.gov

Susceptibility to Nucleophilic Substitution Reactions

Besides hydrolysis, the acetal group can undergo nucleophilic substitution reactions, particularly in the presence of Lewis acids. rsc.org Lewis acids can coordinate to one of the oxygen atoms, facilitating the cleavage of the C-O bond and formation of the oxocarbenium ion. This intermediate can then be attacked by other nucleophiles besides water. rsc.org

Three main mechanisms are considered for nucleophilic substitution on acetals:

Sₙ2 Mechanism: A direct displacement of the alkoxy group by the nucleophile, resulting in an inversion of configuration at the acetal carbon.

Sₙ1 Mechanism (Ion Pair): Formation of a tight ion pair between the oxocarbenium ion and the leaving group, which is then attacked by the nucleophile, often leading to inversion of configuration.

Sₙ1 Mechanism (Free Cation): Formation of a free, solvated oxocarbenium ion, which can be attacked from either side, leading to a mixture of inversion and retention of configuration. rsc.org

The operative mechanism depends on the specific acetal, the nucleophile, the Lewis acid, and the reaction conditions. rsc.org

Thermal Decomposition Pathways and Stability Studies

The thermal stability of this compound is determined by the strengths of its various chemical bonds. Upon heating, the compound will eventually decompose. The decomposition of potassium salts of carboxylic acids, such as potassium carboxylates, typically involves decarboxylation—the loss of carbon dioxide. ncert.nic.in This process often requires high temperatures. For simple potassium carboxylates, decomposition to potassium carbonate (K₂CO₃) can occur at temperatures above 400°C.

For this compound, several decomposition pathways are possible:

Decarboxylation: The carboxylate group can decompose to release CO₂, a process that may be catalyzed by the potassium ion. This would initially form a carbanion, which would then be protonated.

Cleavage of the Acetal Group: The C–O bonds of the acetal are also susceptible to thermal cleavage. Studies on similar ether-containing compounds show that the C-O ether bond near a carboxyl group can be preferentially cleaved upon heating. nih.govacs.org

C-C Bond Cleavage: The C-C bonds within the propionate backbone or the ethyl groups could also break at sufficiently high temperatures. acs.org

Pyrolysis Behavior of Carboxylate Salts

The pyrolysis of alkali metal carboxylates, including potassium salts, typically proceeds through decarboxylation, where the carboxylate group is eliminated as carbon dioxide. This process can lead to the formation of various organic products. For simple potassium alkanoates, pyrolysis at high temperatures can yield ketones.

Research on the thermal decomposition of various carboxylate salts provides insights into the potential pyrolysis behavior of this compound. Studies on perfluoroalkyl ether carboxylic acids (PFECAs) have shown that the presence of an ether linkage introduces alternative decomposition pathways. acs.orgnih.gov Specifically, the cleavage of the C-O ether bond has been identified as a significant route during thermal degradation. acs.orgnih.gov This suggests that during the pyrolysis of this compound, in addition to decarboxylation, scission of the ether bonds is a probable reaction.

Furthermore, investigations into the pyrolysis of aromatic poly(ether sulfone) copolymers containing pendant carboxylic acid groups have indicated that the initial step of thermal degradation is the decarboxylation of the acid moiety. mdpi.com This is followed by the cleavage of other bonds within the polymer backbone at higher temperatures. While this compound is not a polymer, this finding supports the hypothesis that decarboxylation is a primary and often initial event in the pyrolysis of carboxylate salts.

The pyrolysis of many alkali and alkaline earth metal salts of carboxylic acids is known to be a complex process, with the product distribution being highly specific to the molecular structure of the particular salt. researchgate.net The general reaction for the pyrolysis of some calcium carboxylates, for instance, leads to the formation of ketones, though other products can also be generated. researchgate.net For sodium acetate (B1210297), pyrolysis in the presence of a strong base yields methane. researchgate.net

Based on these findings, the pyrolysis of this compound likely involves a combination of decarboxylation and ether bond cleavage. The potential products could include carbon dioxide, potassium carbonate, and various volatile organic compounds resulting from the fragmentation of the 2-(1'-ethoxy)ethoxypropyl group. The exact nature and distribution of these products would depend on the specific pyrolysis temperature and conditions.

A plausible, though simplified, pyrolysis pathway for this compound could initiate with decarboxylation to form a carbanion intermediate. This intermediate could then undergo further reactions, including rearrangement or fragmentation involving the ether linkages, leading to the formation of smaller, more volatile molecules.

Table 1: General Pyrolysis Products of Related Carboxylate Salts

| Carboxylate Salt Type | Major Pyrolysis Products | Reference |

| Perfluoroalkyl Ether Carboxylic Acids | Perfluorinated alkenes, Carbon dioxide, Hydrogen fluoride | acs.orgnih.gov |

| Aromatic Poly(ether sulfone) Copolymers | Carbon dioxide, Sulfur dioxide, Biphenyl units | mdpi.com |

| Simple Alkali Metal Alkanoates | Ketones, Carbonates | researchgate.net |

This table presents generalized findings for classes of compounds and is intended to provide context for the potential pyrolysis behavior of this compound.

Factors Influencing Thermal Stability

The thermal stability of a carboxylate salt is a critical parameter that dictates its applications and handling requirements. Several factors inherent to the molecular structure of the salt, as well as external conditions, can influence the temperature at which it begins to decompose.

Cation Identity: The nature of the metal cation plays a significant role in the thermal stability of carboxylate salts. Generally, for a given carboxylate anion, the thermal stability increases with the electropositivity of the metal. Therefore, potassium carboxylates are typically more thermally stable than, for example, the corresponding salts of less electropositive metals.

Structure of the Carboxylate Anion: The structure of the organic part of the salt has a profound effect on its thermal stability. Key structural features include:

Chain Length: For simple n-alkanoate salts, thermal stability can show a correlation with chain length, although this is not always a simple linear relationship.

Branching: Branching in the alkyl chain can affect the stability, often leading to lower decomposition temperatures compared to their linear counterparts due to steric hindrance and the formation of more stable carbocation intermediates upon fragmentation.

Presence of Functional Groups: The introduction of other functional groups, such as ether linkages, can significantly alter the thermal stability. The C-O bonds in ethers are generally more thermally labile than C-C bonds in an alkyl chain. Therefore, the presence of the 2-(1'-ethoxy)ethoxy group in the propionate backbone of the target molecule is expected to influence its decomposition temperature. Research on perfluoroalkyl ether carboxylic acids indicates that the ether bond is a point of weakness in the molecule during thermal treatment. acs.orgnih.gov

Unsaturation: The presence of double or triple bonds can also affect thermal stability, with the specific effect depending on the position of the unsaturation relative to the carboxylate group. rsc.org

Atmosphere: The atmosphere under which pyrolysis is conducted (e.g., inert, oxidizing, or reducing) can have a dramatic impact on the decomposition pathway and the observed thermal stability. The presence of oxygen, for example, will typically lead to combustion at lower temperatures compared to pyrolysis in an inert atmosphere like nitrogen.

Table 2: Factors Affecting Thermal Stability of Carboxylate Salts

| Factor | General Influence on Thermal Stability |

| Cation | Increased electropositivity generally increases stability. |

| Anion Structure | |

| Chain Length | Can influence stability, but the trend is not always linear. |

| Branching | Often decreases stability. |

| Ether Linkage | Generally decreases stability due to the lability of the C-O bond. acs.orgnih.gov |

| Pyrolysis Atmosphere | An oxidizing atmosphere typically lowers the decomposition temperature. |

This table summarizes general trends observed across various studies of carboxylate salt thermal decomposition.

For this compound, the presence of two ether linkages is a critical structural feature. It is reasonable to hypothesize that the initiation of thermal decomposition could involve the cleavage of one of these ether bonds, potentially leading to a cascade of fragmentation reactions in addition to or in concert with decarboxylation. The precise decomposition temperature would be determined by the relative activation energies of these competing pathways.

Potassium 2 1 Ethoxy Ethoxypropionate in Protecting Group Chemistry

Design and Application as a Hydroxyl Protecting Group

The design of a protecting group is dictated by the specific requirements of a synthetic route, including its ease of introduction, stability under various reaction conditions, and facile, selective removal. The 2-(1'-ethoxy)ethoxypropionate moiety is structurally suited to act as a protecting group for hydroxyl functions. The core of this protecting ability lies in the formation of an ester linkage between the carboxylic acid of 2-(1'-ethoxy)ethoxypropanoic acid and the target hydroxyl group.

The ethoxyethyl group, an acetal (B89532), is a well-established protecting group for alcohols. The introduction of the 2-(1'-ethoxy)ethoxypropionate group onto a hydroxyl function would typically proceed via standard esterification methods. This could involve the activation of the carboxylic acid, for instance, by converting it to an acid chloride or using coupling agents, followed by reaction with the alcohol. The resulting protected alcohol would be stable to a range of reaction conditions, particularly those that are neutral or basic.

The potassium salt form, Potassium 2-(1'-ethoxy)ethoxypropionate, could potentially be used directly in certain esterification reactions, although the free acid is more commonly employed. The salt might also play a role in modulating the reactivity or solubility of the protecting group precursor.

Propionate-Based Photolabile Protecting Groups in Organic Synthesis

Photolabile protecting groups (PPGs), also known as photocages, offer a distinct advantage in that their removal is triggered by light, allowing for spatial and temporal control over the release of the protected molecule. wikipedia.orgnih.gov This "traceless" deprotection avoids the use of chemical reagents that could interfere with sensitive substrates. While the 2-(1'-ethoxy)ethoxypropionate group itself is not a classic photolabile group, propionate (B1217596) derivatives can be designed to be photoreleasable.

The core concept involves attaching a chromophore (a light-absorbing moiety) to the propionate structure. Upon irradiation with light of a specific wavelength, the chromophore becomes excited and initiates a chemical reaction that leads to the cleavage of the bond holding the protecting group to the substrate.

The mechanism of photorelease for propionate-based PPGs depends on the nature of the attached chromophore. For instance, o-nitrobenzyl-type PPGs are widely used and their photolysis often proceeds via an intramolecular hydrogen abstraction by the excited nitro group, leading to a rearrangement and subsequent release of the protected molecule. nih.govacs.org

Another strategy involves the use of ketone-based chromophores. Upon photoexcitation, the ketone can undergo a variety of reactions, such as Norrish Type I or Type II reactions, or photoenolization, which can be engineered to trigger the release of the leaving group. wikipedia.org For a propionate-based PPG, the carboxylate would be the leaving group, which upon release would regenerate the hydroxyl function. The efficiency and kinetics of the photorelease are critical parameters that are influenced by the solvent, pH, and the specific structure of the PPG. nih.gov

A crucial parameter for any photolabile protecting group is the quantum yield of photodeprotection (Φu). The quantum yield is defined as the number of molecules of substrate released per photon of light absorbed by the caged compound. nih.gov A high quantum yield is desirable as it means the deprotection is efficient and requires less light exposure, which is particularly important in biological systems to minimize photodamage.

The determination of the quantum yield involves careful measurement of the light intensity, the amount of light absorbed by the sample, and the amount of released substrate, often quantified by techniques such as HPLC or UV-Vis spectroscopy. The quantum yield can be influenced by a variety of factors, including the wavelength of irradiation, the solvent, temperature, and the presence of quenchers. For propionate-based PPGs, the nature of the chromophore and its substitution pattern would have a significant impact on the quantum yield. nih.gov

Table 2: Examples of Photolabile Protecting Groups and their General Quantum Yields

| Photolabile Group | Chromophore | Typical Wavelength (nm) | General Quantum Yield (Φu) |

|---|---|---|---|

| o-Nitrobenzyl | o-Nitrobenzyl | 300-365 | 0.01 - 0.5 |

| Coumarin-4-ylmethyl | Coumarin | 350-400 | 0.01 - 0.3 |

| p-Hydroxyphenacyl | p-Hydroxyphenacyl | 300-360 | 0.1 - 0.4 |

This table provides general data for common PPGs and is not specific to propionate-based systems.

Imino-2-propanoate Protecting Groups in Oligonucleotide Synthesis

In the synthesis of oligonucleotides, the protection of the 2'-hydroxyl group of ribonucleosides is a critical and challenging aspect. The protecting group must be stable during the coupling cycles and be removed cleanly at the end of the synthesis without damaging the sensitive oligonucleotide product.

A class of protecting groups that has been developed for this purpose is the imino-2-propanoate group. While structurally different from 2-(1'-ethoxy)ethoxypropionate, they share the propanoate feature. These groups are introduced by reacting a 2'-O-aminoribonucleoside with a pyruvate (B1213749) derivative to form a stable 2'-O-imino-2-methyl propanoic acid ester. This protected ribonucleoside can then be used in solid-phase oligonucleotide synthesis.

The deprotection of these imino-2-propanoate groups is typically achieved under basic conditions, for example, with sodium hydroxide (B78521) solution. This treatment saponifies the ester, and the resulting salt can then undergo further reactions, such as intramolecular decarboxylation, to yield the fully deprotected RNA sequence. This strategy has been shown to provide high yields of the desired RNA.

Strategic Application in Polyfunctional Molecule Synthesis

The synthesis of polyfunctional molecules, which contain multiple reactive sites, requires a sophisticated strategy of protection and deprotection to achieve the desired chemical transformations. The choice of protecting groups is crucial and often an orthogonal strategy is employed, where different protecting groups that can be removed under different conditions are used to protect various functional groups. organic-chemistry.org

A protecting group based on the 2-(1'-ethoxy)ethoxypropionate structure could find a place in such a strategy. Its key feature is the acid-labile acetal. This would allow for its selective removal in the presence of other protecting groups that are stable to acid but labile to other conditions, such as silyl (B83357) ethers (removed by fluoride), benzyl (B1604629) ethers (removed by hydrogenolysis), or base-labile groups.

Advanced Material Science Applications and Polymeric Systems Incorporating Potassium 2 1 Ethoxy Ethoxypropionate Scaffolds

pH-Responsive Material Design Utilizing Acid-Labile Acetal (B89532) Linkages

The defining characteristic of the 2-(1'-ethoxy)ethoxypropionate scaffold is its acetal group, which is stable at neutral or physiological pH but readily undergoes hydrolysis in acidic environments. acs.orgacs.org This behavior is the foundation for creating pH-responsive materials that can undergo programmed degradation or disassembly. researchgate.net Researchers have extensively utilized acetal-containing compounds to design smart materials for various biomedical and technological applications. nih.gov The cleavage of the acetal bond breaks down the polymer structure, triggering a desired response, such as the release of an encapsulated molecule. researchgate.netresearchgate.net

Integration into Polymer Backbones and Side Chains

Monomers derived from the 2-(1'-ethoxy)ethoxypropionate scaffold can be strategically incorporated into polymeric structures in two primary ways: within the main polymer chain (the backbone) or as pendant functional groups (side chains). wikipedia.org

Alternatively, incorporating the acetal-containing moiety as a side chain allows for the development of functional scaffolds. In this design, the polymer backbone remains intact while the side chains can be cleaved off in response to an acidic trigger. This strategy is often used to attach other molecules, such as therapeutic agents, to the polymer. The acidic environment then releases the attached molecule without destroying the primary polymer structure. researchgate.netepa.gov

Engineering for Tunable Degradation and Release Kinetics

A key advantage of using acetal-based scaffolds is the ability to fine-tune the degradation kinetics of the resulting polymer. The rate of acetal hydrolysis is highly dependent on its specific chemical structure and the local environment. acs.org By making small modifications to the acetal group, it is possible to achieve a wide range of degradation rates, with half-lives spanning from minutes to several days at a given pH. acs.orgnih.gov

For example, studies have shown that the stability of acetals and ketals can be systematically altered, leading to variations in degradation kinetics of more than six orders of magnitude. nih.govacs.org This tunability is critical for applications requiring precise control over the release of an active substance. A material can be engineered to release its payload rapidly in the highly acidic environment of a lysosome (pH ~4.5-5.0) while remaining stable at the near-neutral pH of the bloodstream (pH ~7.4). acs.orgnih.gov The acyclic acetal structure of the 2-(1'-ethoxy)ethoxypropionate scaffold provides a specific degradation profile that can be further modulated by copolymerizing it with other monomers to create materials with bespoke release kinetics.

Below is a table summarizing the relationship between pH and the degradation of representative acetal-linked materials, illustrating the principle of tunable kinetics.

| pH | Time for Complete Hydrolysis | System Description | Finding |

| 2.0 | 30 minutes | Acetal-linked gold nanoparticles on mesoporous silica (B1680970) | Rapid degradation and release in highly acidic conditions. acs.org |

| 4.0 | 12 hours | Acetal-linked gold nanoparticles on mesoporous silica | Slower, but complete, degradation in moderately acidic conditions. acs.org |

| 5.0 | Half-lives from <1 min to several days | Conjugates with varying acetal structures | Demonstrates that fine-tuning acetal structure allows for a wide range of hydrolysis rates. acs.org |

| 6.0 - 8.2 | Stable | Acetal-linked gold nanoparticles on mesoporous silica | Linkage remains intact, preventing release in neutral to slightly alkaline conditions. acs.org |

| 7.4 | Slower hydrolysis than at pH 5.0 | Conjugates with varying acetal structures | Enhanced stability at physiological pH is crucial for many in vivo applications. acs.org |

Development of pH-Triggered Nanogated Systems

The precise pH-sensitivity of the acetal linkage has been harnessed to create sophisticated nanogated systems for controlled molecular release. acs.orgnih.gov In a notable example, researchers constructed a nanogated device using mesoporous silica nanoparticles (MSNs) as containers. nih.govfigshare.com The pores of the MSNs were capped with gold nanoparticles, which were attached via an acid-labile acetal linker conceptually similar to the 2-(1'-ethoxy)ethoxypropionate scaffold.

At neutral pH, the acetal linker is stable, and the gold nanoparticle "gatekeepers" effectively block the pores, trapping guest molecules (e.g., a dye or drug) inside the silica nano-container. acs.org When the system is exposed to an acidic environment (e.g., pH 4.0), the acetal linker hydrolyzes. acs.org This cleavage detaches the gold caps, opening the gates and allowing the controlled release of the entrapped molecules. acs.org The release profile directly corresponds to the degradation rate of the acetal group at different pH levels, making these systems highly predictable and controllable. acs.org

Design of Degradable Polymer Systems

The intentional design of degradable polymers is a cornerstone of modern sustainable chemistry and advanced materials science. Incorporating labile linkages, such as the acetal group found in the 2-(1'-ethoxy)ethoxypropionate scaffold, allows for the creation of polymers that can be broken down under specific, mild conditions. This approach is critical for applications ranging from temporary biomedical implants to environmentally friendly plastics.

Incorporation of Acetal Cross-linkers for Thermoset Chemical Recycling

Thermosets are a class of polymers that are cured into a rigid, three-dimensional network, making them strong and durable but notoriously difficult to recycle. researchgate.netplasticsengineering.orgspecialchem.com Unlike thermoplastics, they cannot be simply melted and remolded. plasticsengineering.org A promising strategy to overcome this challenge is to incorporate cleavable bonds into the polymer network, enabling what is known as chemical recycling. researchgate.netrsc.org

By using a di-functionalized derivative of the 2-(1'-ethoxy)ethoxypropionate scaffold as a cross-linker, it is possible to create a thermoset with built-in degradability. researchgate.netwur.nl Under normal use, the material exhibits the robust properties of a conventional thermoset. However, when exposed to an acidic catalyst, the acetal cross-links are hydrolyzed, breaking down the rigid network into soluble monomers or oligomers. rsc.org These recovered building blocks can then be purified and used to synthesize new, high-quality thermosets, creating a closed-loop recycling system. rsc.org This approach not only mitigates plastic waste but also allows for the recovery of valuable components, such as carbon fibers, that may be embedded within the polymer matrix. researchgate.net

Computational Chemistry and Theoretical Studies of Potassium 2 1 Ethoxy Ethoxypropionate

Quantum Chemical Calculations (e.g., Density Functional Theory)

There are currently no publicly available studies that have employed quantum chemical calculation methods, such as Density Functional Theory (DFT), to investigate potassium 2-(1'-ethoxy)ethoxypropionate. DFT is a powerful computational tool used to predict molecular properties like electronic structure, orbital energies, and electrostatic potential. growingscience.com Such calculations could provide valuable insights into the reactivity and stability of this compound. For instance, determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would help in understanding its electron-donating and accepting capabilities.

Reaction Pathway Modeling and Transition State Analysis

Detailed modeling of reaction pathways and the analysis of transition states involving this compound have not been reported in the scientific literature. This type of computational study is essential for understanding the mechanisms of chemical reactions, including potential decomposition pathways or its interactions with other molecules. By mapping the potential energy surface, researchers can identify the most likely routes for a reaction to proceed and the energy barriers that must be overcome.

Conformational Analysis and Stereochemical Considerations

This compound exists as a mixture of diastereomers due to the presence of two chiral centers. thegoodscentscompany.com A comprehensive conformational analysis would be necessary to determine the most stable three-dimensional arrangements of these isomers. Such studies are vital for understanding how the molecule's shape influences its physical properties and biological activity. However, no specific conformational analyses or detailed stereochemical studies for this compound are currently available.

Advanced Analytical Methodologies for Characterization and Mechanistic Elucidation

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure and functional groups present in Potassium 2-(1'-ethoxy)ethoxypropionate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom, respectively. The chemical shifts, coupling constants, and integration of the signals would confirm the connectivity of the ethoxy, propionate (B1217596), and the acetal-like ethoxyethoxy moieties.

In mechanistic studies, NMR can be employed to follow the course of reactions involving this compound. For instance, in situ NMR experiments can track the concentration changes of reactants, intermediates, and products over time, providing valuable kinetic and mechanistic insights. nih.gov This is particularly useful in understanding the formation or degradation of this compound under specific conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups within the this compound molecule. thermofisher.comrasayanjournal.co.in The presence of a strong absorption band in the region of 1700-1750 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the carboxylate group. ieeesem.com The C-O stretching vibrations of the ether linkages would be expected to appear in the fingerprint region, typically between 1000-1300 cm⁻¹. ieeesem.comresearchgate.net Additionally, the characteristic C-H stretching and bending vibrations of the alkyl groups would be observed. ieeesem.com

The table below summarizes the expected IR absorption bands for the primary functional groups in this compound.

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |

| Carboxylate (C=O) | ~1733-1613 | Stretching |

| Ether (C-O-C) | ~1000-1300 | Stretching |

| Alkyl (C-H) | ~2850-2960 | Stretching |

| Alkyl (C-H) | ~1375-1465 | Bending |

Data compiled from representative literature values for similar functional groups. ieeesem.comresearchgate.net

Chromatographic Separation and Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing complex mixtures containing this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound. By employing a suitable stationary phase (e.g., C18) and mobile phase, it is possible to separate the target compound from any impurities, starting materials, or by-products. The area under the chromatographic peak is proportional to the concentration, allowing for quantitative analysis and purity assessment. Furthermore, HPLC is invaluable for monitoring the progress of reactions that synthesize or consume this compound, enabling optimization of reaction conditions.

Size Exclusion Chromatography (SEC) for Polymer Degradation Studies

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful method for studying the degradation of polymers. azom.comresearchgate.netpaint.org While not directly analyzing this compound itself, SEC is crucial when this compound is used in applications involving polymers, for instance, as a component in a formulation that might influence polymer stability. SEC separates molecules based on their hydrodynamic volume in solution, with larger molecules eluting first. nih.gov By analyzing a polymer sample before and after exposure to conditions that might cause degradation, changes in the molecular weight distribution can be observed. azom.com A shift to lower molecular weights is indicative of polymer chain scission. researchgate.net This technique is instrumental in assessing the impact of additives like this compound on the long-term stability of polymeric materials. azom.com

Mass Spectrometry for Identification of Compound and Degradation Products

Mass spectrometry (MS) is a highly sensitive technique used for confirming the molecular weight of this compound and for identifying its degradation products. The mass spectrum of the parent compound would show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry can provide the exact mass, which can be used to confirm the elemental composition.

When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for identifying unknown products formed during degradation studies. The fragmentation pattern observed in the mass spectrum provides structural information about the degradation products, helping to elucidate the degradation mechanism. For instance, the fragmentation of the parent molecule could lead to the loss of the ethoxy group or cleavage at the ether linkages, resulting in characteristic fragment ions.

The table below shows the predicted m/z values for some possible adducts of 2-(1-ethoxyethoxy)propanoic acid, the parent acid of the potassium salt.

| Adduct | m/z |

| [M-H]⁻ | 161.08192 |

| [M+H]⁺ | 163.09648 |

| [M+Na]⁺ | 185.07842 |

| [M+K]⁺ | 201.05236 |

Data sourced from PubChemLite. uni.lu

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) stands as the most definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. For this compound, which is expected to be a crystalline powder at room temperature, XRD analysis would yield a unique diffraction pattern. This pattern, a fingerprint of the compound's crystal lattice, arises from the constructive interference of X-rays scattered by the electron clouds of the atoms arranged in an ordered, repeating manner.

The analysis of the XRD pattern would provide several key pieces of information:

Crystalline/Amorphous Nature: The presence of sharp, well-defined peaks in the diffractogram would confirm the crystalline nature of the material. Conversely, a broad, featureless halo would indicate an amorphous (non-crystalline) solid.

Crystal System and Unit Cell Parameters: By indexing the diffraction peaks, it would be possible to determine the crystal system (e.g., monoclinic, orthorhombic) and the dimensions of the unit cell, which is the fundamental repeating block of the crystal lattice.

Phase Purity: XRD is highly effective for identifying the presence of any crystalline impurities or different polymorphic forms of the compound.

Atomic Coordinates: Through more advanced single-crystal XRD analysis, the precise position of each atom (potassium, oxygen, carbon, and hydrogen) within the unit cell could be determined. This would reveal detailed information about bond lengths, bond angles, and the coordination environment of the potassium ion.

In the absence of specific experimental data for this compound, a hypothetical XRD data table is presented below to illustrate the typical format of such findings. The values are representative and not based on actual measurements of this compound.

Table 1: Hypothetical X-ray Diffraction Data for Crystalline this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 60 |

| 21.1 | 4.21 | 100 |

| 25.8 | 3.45 | 70 |

| 30.5 | 2.93 | 45 |

| 36.2 | 2.48 | 30 |

Note: This data is for illustrative purposes only and does not represent experimentally verified results for this compound.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques are employed to study the physical and chemical changes that a substance undergoes as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would provide critical insights into its thermal stability and phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. A TGA thermogram of this compound would be expected to show:

Dehydration/Desolvation: An initial mass loss at lower temperatures (typically below 150°C) could indicate the loss of absorbed water or residual solvent from the synthesis process.

Decomposition Temperature: A significant and sharp decrease in mass at higher temperatures would signify the onset of thermal decomposition. The temperature at which this occurs is a key indicator of the compound's thermal stability.

Residual Mass: The mass remaining at the end of the analysis, often corresponding to a stable inorganic residue (such as potassium carbonate or oxide), can provide information about the decomposition pathway.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC curve for this compound could reveal:

Glass Transitions: For any amorphous portions of the sample, a subtle shift in the baseline of the DSC curve could indicate a glass transition temperature (Tg).

Crystallization: If the sample is cooled from a molten state and is capable of crystallizing, an exothermic peak would be observed.

Melting Point: A sharp endothermic peak would correspond to the melting point of the crystalline compound. The temperature and enthalpy of this transition are important physical properties.

Decomposition: Exothermic or endothermic peaks associated with decomposition processes can also be observed, often correlating with the mass loss events seen in TGA.

The combined data from TGA and DSC allows for a comprehensive understanding of the thermal behavior of this compound. A summary of hypothetical thermal analysis data is provided in the table below.

Table 2: Hypothetical Thermal Analysis Data for this compound

| Analytical Technique | Parameter | Value |

| TGA | Onset of Decomposition | ~220 °C |

| TGA | Residual Mass at 600 °C | ~35% (as K₂CO₃) |

| DSC | Melting Point (Tₘ) | ~185 °C |

| DSC | Enthalpy of Fusion (ΔHₘ) | 85 J/g |

Note: This data is for illustrative purposes only and does not represent experimentally verified results for this compound.

The application of these advanced analytical methodologies is fundamental to establishing the identity, purity, and stability of this compound, thereby providing the necessary foundation for any further investigation into its chemical properties and potential utility.

Structural Analogues and Derivatives of Potassium 2 1 Ethoxy Ethoxypropionate

Comparative Reactivity Studies with Other Carboxylate Salts

Carboxylate salts are the conjugate bases of carboxylic acids and generally function as nucleophiles in chemical reactions. wikipedia.orgfiveable.me Their reactivity is influenced by several factors, including the electronic nature of the alkyl or aryl group attached to the carboxylate, steric hindrance around the carboxylate group, and the solvent system used.

The nucleophilicity of carboxylate ions is generally weaker than that of alkoxide or hydroxide (B78521) ions but stronger than that of halide anions in polar aprotic solvents. wikipedia.org They readily participate in nucleophilic substitution reactions, particularly S_N2 reactions with alkyl halides to form esters. wikipedia.org

Research Findings: The reactivity of a carboxylate salt like Potassium 2-(1'-ethoxy)ethoxypropionate can be contextualized by comparing it to simpler carboxylates. The presence of the ether linkages in the 2-(1'-ethoxy)ethoxy group introduces electron-donating character via induction, which can slightly enhance the nucleophilicity of the carboxylate oxygen atoms compared to a simple propionate (B1217596). However, the bulkiness of this substituent may introduce steric hindrance, potentially slowing down reaction rates compared to less hindered salts like potassium acetate (B1210297).

Studies on the esterification of various carboxylate salts have shown that reaction rates are sensitive to steric factors. acs.org As the steric bulk on the carboxylate increases, the rate of reaction with an electrophile tends to decrease.

| Carboxylate Salt | Structural Feature | Expected Relative Reactivity (Nucleophilicity) | Influencing Factors |

| Potassium Acetate | CH₃COO⁻K⁺ | Baseline | Small methyl group, minimal steric hindrance. |

| Potassium Propionate | CH₃CH₂COO⁻K⁺ | Slightly higher than acetate | Minor increase in electron-donating effect from ethyl group. |

| Potassium Benzoate | C₆H₅COO⁻K⁺ | Lower than acetate | Resonance delocalization of the negative charge into the benzene (B151609) ring reduces nucleophilicity. |

| This compound | CH₃CH(OCH(CH₃)OC₂H₅)COO⁻K⁺ | Potentially higher due to inductive effects, but may be lower due to steric hindrance. | Electron-donating ether groups increase electron density on oxygen atoms; bulky side-chain can impede approach to the electrophile. wikipedia.org |

This table presents a qualitative comparison based on general principles of organic chemistry.

Synthesis and Properties of Related Ethoxyethoxy Compounds

The ethoxyethoxy group is a common structural motif found in various organic compounds, often imparting specific solubility and solvent properties. These compounds are typically synthesized through ethoxylation reactions.

Research Findings: A well-studied related compound is 2-(2-ethoxyethoxy)ethanol (also known as diethylene glycol monoethyl ether), which is produced by the ethoxylation of ethanol (B145695). wikipedia.org This compound is a colorless liquid used widely as a solvent for resins, dyes, and inks due to its amphipathic nature, possessing both polar (hydroxyl, ether) and non-polar (ethyl) characteristics. wikipedia.org The synthesis of derivatives often involves using 2-(2-ethoxyethoxy)ethanol as a starting material. For instance, ethyl 2-(2-ethoxyethoxy)ethoxyacetate has been synthesized and its solubility properties studied. txst.edu

The properties of this compound, such as its solubility in water and slight solubility in alcohol, are consistent with the characteristics imparted by the ethoxyethoxy group. thegoodscentscompany.com

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Properties |

| 2-(2-Ethoxyethoxy)ethanol | C₆H₁₄O₃ | 134.17 | 196 - 202 | Colorless liquid, solvent for dyes and resins. wikipedia.org |

| Ethyl 2-(2-Ethoxyethoxy)ethoxyacetate | C₁₀H₂₀O₅ | 220.26 | - | Studied for its mutual solubility with water. txst.edu |

| This compound | C₇H₁₃KO₄ | 200.27 | 268 - 270 (est.) | Colorless to beige powder, soluble in water. thegoodscentscompany.com |

Investigation of Propionate Derivatives and Functionalized Analogues

Propionic acid and its derivatives are significant building blocks in organic synthesis and are investigated for a wide range of applications, from pharmaceuticals to materials science. researchgate.netwikipedia.org Functionalization of the propionate backbone can lead to compounds with highly specific biological or chemical activities. nih.gov

Research Findings: Research into propionate derivatives is extensive. For example, propionic acid derivatives with a 5-THIQ core have been developed as potent inhibitors of the Keap1-Nrf2 protein-protein interaction for treating acute kidney injury. nih.gov Other studies have focused on phenoxazine (B87303) analogues of phenyl propanoic acid as dual PPAR agonists for managing diabetes and dyslipidemia. nih.gov These examples demonstrate that strategic modification of the propionate structure is a viable pathway to creating novel functional molecules.

Functionalization can occur at various positions, but alpha-substitution (at the carbon adjacent to the carboxyl group) is a common strategy. wikipedia.org This can be achieved by deprotonating the alpha-carbon with a strong base to form a dianion, which then reacts with an electrophile. wikipedia.org

| Derivative Class | Example Compound/Structure | Area of Investigation | Research Focus |

| Phenylpropanoic Acids | (-)3-[4-[2-(Phenoxazin-10-yl)ethoxy]phenyl]-2-ethoxypropanoic acid | Antidiabetic Agents | Dual activation of PPAR alpha and PPAR gamma. nih.gov |

| Thio-substituted Propionates | 2-(Phenylthio)alkanoic acids | Anti-inflammatory Agents | Selective PPARα agonists. nih.gov |

| Heterocyclic Propionates | Propionic acid derivatives with a 5-THIQ core | Kidney Disease | Keap1-Nrf2 protein-protein interaction inhibitors. nih.gov |

| Enone-based Propionates | 1,3-disubstituted prop-2-en-1-one derivatives | Anti-inflammatory Agents | Inhibition of neutrophil-mediated inflammation. nih.gov |

Impact of Cation Identity on Chemical Behavior

The cation, or counterion, in a salt is not merely a spectator ion; it significantly influences the salt's bulk properties and can affect its chemical reactivity. wikipedia.org The choice of cation (e.g., K⁺, Na⁺, Li⁺) impacts solubility, melting point, crystal lattice energy, and the degree of ion pairing in solution. researchgate.net

Research Findings: In the context of carboxylate salts, the cation's size and charge density determine the strength of the ionic bond with the carboxylate anion.

Solubility and Physical Properties: The nature of the counterion has a major impact on solubility and melting point. researchgate.net Generally, for alkali metal carboxylates, solubility in water is high. fiveable.me However, subtle differences exist. For instance, in some systems, increasing the size of the cation can alter crystal packing and affect physical properties. researchgate.net

Reactivity: The cation can influence reaction rates. In non-polar solvents, tighter ion pairing (as might be seen with a smaller cation like Li⁺ compared to K⁺) can reduce the nucleophilicity of the anion. The cation can also coordinate with other reagents or intermediates, influencing the reaction pathway. Studies on lithium-ion batteries, for example, show that the presence of sodium cations can significantly alter the electrochemical behavior and performance by affecting ion transfer and stability. mdpi.commdpi.com In some cases, lithium cations have been shown to alter the structure of ionic liquids, demonstrating their ability to influence the microenvironment of a solution. nih.gov

| Property | Lithium (Li⁺) | Sodium (Na⁺) | Potassium (K⁺) | General Trend/Impact |

| Ionic Radius (pm) | 76 | 102 | 138 | Increases down the group. |

| Charge Density | Highest | Intermediate | Lowest | Higher charge density leads to stronger electrostatic interactions and greater solvation energy. |

| Ion Pairing | Strongest | Intermediate | Weakest | Stronger ion pairing in less polar solvents can decrease the anion's effective nucleophilicity. |

| Solubility of Salts | Variable, can form more covalent character bonds. | Generally high solubility for carboxylates. fiveable.me | Generally high solubility for carboxylates. fiveable.me | The interplay between lattice energy and hydration energy determines solubility. researchgate.net |

| Effect on Reactivity | Can enhance corrosion of lithium anodes in battery systems. researchgate.net | Can retard Li-ion transfer at high concentrations in batteries. mdpi.com | Often preferred for promoting solubility and dissociation in organic synthesis. | The cation's Lewis acidity and its ability to coordinate with substrates can alter reaction pathways. |

Design Principles for Novel Analogues with Tailored Reactivity

The design of novel analogues of this compound with specific, tailored properties relies on a systematic application of structure-activity relationship (SAR) principles. By modifying the key structural components—the propionate backbone, the ethoxyethoxy side chain, and the cation—one can fine-tune the molecule's reactivity, solubility, and other chemical characteristics.

Modifying the Carboxylate Group: The reactivity of the carboxylate can be altered by introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) elsewhere in the molecule. EWGs, such as fluorine or a nitro group, can decrease the nucleophilicity of the carboxylate by pulling electron density away from it. wikipedia.org Conversely, EDGs, like the existing ether groups, tend to increase nucleophilicity.

Altering the Propionate and Side-Chain Structure:

Steric Hindrance: Increasing the steric bulk near the reactive center (the carboxylate group) will generally decrease the rate of bimolecular reactions (e.g., S_N2). This could be achieved by adding larger alkyl groups to the alpha-carbon or to the ethoxyethoxy side chain.

Chain Length and Branching: Modifying the length of the ethoxyethoxy chain (e.g., to triethylene glycol) or the propionate backbone can alter properties like solubility, viscosity, and binding affinity for biological targets. Branching can further influence steric effects and solubility.

Functionalization: Introducing new functional groups (e.g., amines, amides, aromatic rings) can impart entirely new chemical properties, enabling applications in areas like drug discovery or materials science. nih.govnih.gov

Varying the Cation: As discussed in section 8.4, changing the cation is a powerful tool.

For applications requiring high solubility in polar solvents, potassium (K⁺) or sodium (Na⁺) are often suitable choices.

If a reaction is to be performed in a less polar solvent, a larger, "softer" cation like cesium (Cs⁺) or a quaternary ammonium (B1175870) ion might be used to increase solubility and create a more "naked," reactive anion.

Divalent cations (e.g., Ca²⁺, Mg²⁺) would create a salt with a 2:1 anion-to-cation ratio, drastically changing the crystal structure, solubility, and reactivity.

| Design Goal | Strategy | Structural Component to Modify | Rationale |

| Increase Nucleophilicity | Introduce more electron-donating groups. | Propionate backbone / Side chain | EDGs increase electron density on the carboxylate oxygen atoms. |

| Decrease Reactivity | Introduce electron-withdrawing groups or increase steric bulk. | Propionate backbone / Side chain | EWGs reduce the nucleophilicity of the anion; steric bulk hinders the approach of electrophiles. acs.org |

| Enhance Water Solubility | Increase the number of polar groups (e.g., ethers, hydroxyls). | Side chain | Polar groups can form hydrogen bonds with water. |

| Enhance Organic Solvent Solubility | Increase the size of non-polar alkyl/aryl groups; use a large organic cation. | Side chain / Cation | Non-polar groups increase lipophilicity; large cations (e.g., tetrabutylammonium) create lipophilic ion pairs. |

| Introduce Biological Activity | Incorporate a known pharmacophore (e.g., aromatic ring, specific functional group). | Propionate backbone / Side chain | Functional groups are designed to interact with specific biological targets like enzymes or receptors. nih.govnih.gov |

Future Research Directions and Unexplored Avenues

Development of Environmentally Benign Synthetic Routes

The future of chemical manufacturing hinges on the adoption of environmentally responsible practices. For Potassium 2-(1'-ethoxy)ethoxypropionate, a key research focus will be the development of synthetic pathways that adhere to the principles of green chemistry.